3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine
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Overview
Description
3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is an organic compound with the molecular formula C11H16ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine typically involves the reaction of 3-chloro-5-methylpyridine with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include various reduced forms of the original compound with different functional groups.
Scientific Research Applications
3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Another pyridine derivative with similar chemical properties.
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of the 2-methylpropoxy group.
2-Chloro-5-methylpyridine: A simpler derivative with only a chlorine and a methyl group attached to the pyridine ring.
Uniqueness
3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is unique due to the presence of both a chlorine atom and a 2-methylpropoxy group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-chloro-5-methyl-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVJCXSQTXBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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